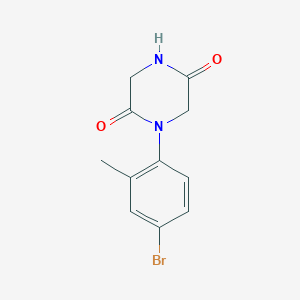

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Übersicht

Beschreibung

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the efficient production of piperazine derivatives .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring is a key site for substitution. Under SNAr (nucleophilic aromatic substitution) conditions, this group can be replaced by nucleophiles such as amines, alkoxides, or thiols.

Key Findings :

-

Electron-withdrawing groups (e.g., the diketopiperazine ring) activate the aromatic ring toward SNAr reactions .

-

Steric hindrance from the 2-methyl group slows substitution compared to unsubstituted analogues.

Ring-Opening and Hydrolysis

The diketopiperazine ring can undergo hydrolysis under acidic or basic conditions to form linear dipeptides or derivatives.

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Bromo-2-methylphenylglycine-glycine dipeptide | |

| Basic hydrolysis | NaOH (aq), 80°C, 6h | Linear diketone intermediate |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the ring susceptible to nucleophilic attack by water .

-

Basic hydrolysis proceeds via enolate formation, followed by cleavage of the amide bonds .

Reduction Reactions

The carbonyl groups in the diketopiperazine ring can be reduced to hydroxyl or methylene groups.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH4 | MeOH, 0°C → RT, 4h | 1-(4-Bromo-2-methylphenyl)piperazine-2,5-diol | |

| LiAlH4 | THF, reflux, 2h | 1-(4-Bromo-2-methylphenyl)piperidine |

Selectivity Notes :

-

NaBH4 selectively reduces keto groups to alcohols without opening the ring.

-

LiAlH4 fully reduces carbonyls to methylene groups, converting the piperazine ring to piperidine .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed coupling reactions.

Applications :

-

Suzuki coupling introduces aryl groups for drug-discovery applications .

-

Ullmann reactions enable dimerization or polymer synthesis .

Functionalization at Nitrogen

The secondary amines in the piperazine ring can undergo alkylation or acylation.

Limitations :

-

Steric hindrance from the 2-methylphenyl group reduces reaction rates compared to simpler piperazines.

Photochemical and Thermal Stability

The compound’s stability under varying conditions is critical for storage and application:

| Condition | Observation | Degradation Products | Reference |

|---|---|---|---|

| UV light (254 nm) | Dehalogenation | 1-(2-Methylphenyl)piperazine-2,5-dione | |

| Heating (>150°C) | Ring contraction | Pyrrolidine-2,5-dione derivatives |

Recommendations :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is characterized by its unique piperazine and dione structure. The presence of the bromine atom and the methyl group on the phenyl ring significantly influences its chemical reactivity and biological activity. Understanding these properties is crucial for exploring its applications in drug design and synthesis.

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of compounds related to piperazine-2,5-diones. A series of derivatives were synthesized and evaluated for their ability to mitigate oxidative stress, which is implicated in various neurodegenerative diseases. For instance, one study demonstrated that certain derivatives exhibited significant protective effects against hydrogen peroxide-induced oxidative damage in SH-SY5Y cells, indicating their potential as therapeutic agents for conditions associated with oxidative stress .

Anticonvulsant Properties

The structural modifications of piperazine derivatives have been explored for anticonvulsant activity. Research has indicated that compounds with similar structural frameworks can exhibit significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies suggest that halogen substitutions on the phenyl ring enhance anticonvulsant efficacy, making these compounds promising candidates for further development in epilepsy treatment .

Cosmetic Formulations

There is growing interest in the application of piperazine derivatives in cosmetic formulations due to their potential skin benefits. The stability and safety of these compounds are critical factors that influence their incorporation into cosmetic products. Studies have shown that certain piperazine derivatives can enhance skin hydration and provide antioxidant protection, making them suitable for use in skincare products .

Data Tables

Case Studies

- Antioxidative Study : A study evaluated a series of 1,4-disubstituted piperazine-2,5-dione derivatives for their antioxidative properties using a cell model exposed to oxidative stress. The results indicated that specific modifications led to enhanced cell survival and reduced reactive oxygen species levels, suggesting therapeutic implications for neurodegenerative diseases .

- Anticonvulsant Evaluation : In vivo studies on piperazine derivatives demonstrated notable anticonvulsant effects compared to standard medications. These findings support the potential of this compound as a lead compound for developing new anticonvulsant drugs .

- Cosmetic Application : Research into the incorporation of piperazine derivatives into cosmetic formulations revealed improved skin hydration and antioxidant effects, paving the way for innovative skincare products based on these compounds .

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar in structure but with additional methoxy groups.

1-(4-Bromo-2-methylphenyl)-4-(methyl-d3)piperazine: A deuterated analog with similar properties.

Uniqueness

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the piperazine-2,5-dione moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antiviral, and enzyme inhibitory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromo-2-methylphenyl group and a dione functional group at positions 2 and 5. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN2O2 |

| Molecular Weight | 296.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with bromine substitutions often enhance biological activity due to their electron-withdrawing effects, which can improve the interaction with bacterial targets.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of various piperazine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. The mechanism of action is thought to involve the inhibition of viral replication through interference with viral enzymes or receptor binding sites.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant for managing diabetes mellitus. The compound exhibited an IC50 value of 1.3 nM in inhibiting DPP-IV activity, suggesting strong therapeutic potential in glucose regulation .

The biological activity of this compound is attributed to its ability to bind selectively to specific receptors or enzymes. This binding modulates the activity of these targets, leading to the observed biological effects. For instance, docking studies have revealed that the compound interacts with key amino acid residues in target enzymes, enhancing its inhibitory effects .

Table 2: Comparison with Similar Compounds

| Compound | Antibacterial Activity (MIC) | DPP-IV Inhibition (IC50) |

|---|---|---|

| This compound | 0.0039 - 0.025 mg/mL | 1.3 nM |

| 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | Not specified | Not specified |

| 1-(4-Bromo-2-methylphenyl)-4-(methyl-d3)piperazine | Not specified | Not specified |

Eigenschaften

IUPAC Name |

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMZBHBBJRKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.